physical properties of 4-bromo-N-(2-hydroxyethyl)benzamide
physical properties of 4-bromo-N-(2-hydroxyethyl)benzamide
TECHNICAL GUIDE: PHYSICAL PROPERTIES & CHARACTERIZATION OF 4-BROMO-N-(2-HYDROXYETHYL)BENZAMIDE
PART 1: EXECUTIVE SUMMARY & MOLECULAR IDENTITY
4-Bromo-N-(2-hydroxyethyl)benzamide (CAS: 57728-67-3) is a critical bifunctional intermediate used primarily in the synthesis of pharmaceutical agents, including kinase inhibitors and receptor modulators. Its structure combines a lipophilic 4-bromophenyl moiety—useful for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig)—with a polar N-(2-hydroxyethyl) amide tail, which often serves to modulate solubility or acts as a linker in fragment-based drug discovery (FBDD).
This guide provides a definitive reference for the physical characterization, synthesis logic, and handling of this compound, moving beyond basic data to actionable experimental insights.
Structural Specifications
| Property | Value |
| IUPAC Name | 4-Bromo-N-(2-hydroxyethyl)benzamide |
| CAS Number | 57728-67-3 |
| Molecular Formula | C₉H₁₀BrNO₂ |
| Molecular Weight | 244.09 g/mol |
| SMILES | O=C(NCCO)C1=CC=C(Br)C=C1 |
| InChI Key | ZATULAFVEMCQOT-UHFFFAOYSA-N |
PART 2: PHYSICOCHEMICAL PROFILE
The physical behavior of 4-bromo-N-(2-hydroxyethyl)benzamide is governed by the competition between the hydrophobic bromophenyl ring and the hydrophilic hydroxyethyl amide chain.
Thermal & Solid-State Properties
| Property | Experimental Value | Notes & Context |
| Melting Point | 146 – 147 °C | Sharp melting range indicates high crystallinity. Broadening (>2°C) typically signals residual ethanolamine or solvent occlusion [1]. |
| Appearance | White to off-white crystalline solid | Coloration (yellowing) suggests oxidation of the phenol/amine impurities or traces of free bromine. |
| Density (Predicted) | ~1.58 ± 0.1 g/cm³ | High density attributed to the heavy bromine atom (Atomic mass ~79.9). |
Solubility & Lipophilicity (LogP/LogD)
Understanding the solubility profile is vital for selecting reaction solvents and purification methods.
| Solvent | Solubility Rating | Application Relevance |
| DMSO | High (>50 mg/mL) | Ideal solvent for biological assays and NMR characterization. |
| Methanol/Ethanol | Moderate | Suitable for recrystallization (often requiring heating). |
| Water | Low to Moderate | The hydroxyethyl group confers partial water solubility compared to the parent 4-bromobenzamide, but the lipophilic aryl bromide dominates. |
| Dichloromethane | Moderate | Good for extraction during workup. |
| LogP (Calc.) | ~1.4 – 1.6 | Indicates moderate lipophilicity; likely membrane permeable but requires polar solvents for stock solutions. |
Scientist’s Note: The presence of the hydroxyl (-OH) and amide (-NH-) groups creates a donor-acceptor network capable of strong intermolecular hydrogen bonding. This explains the relatively high melting point (146°C) relative to its molecular weight.
PART 3: SYNTHESIS & EXPERIMENTAL WORKFLOW
The synthesis of 4-bromo-N-(2-hydroxyethyl)benzamide is a classic nucleophilic acyl substitution. However, process control is required to prevent O-acylation (ester formation) versus the desired N-acylation.
Reaction Logic
-
Reagents: 4-Bromobenzoyl chloride (Electrophile) + Ethanolamine (Nucleophile).
-
Selectivity: Amine nucleophilicity > Hydroxyl nucleophilicity. At controlled temperatures (0°C), the amide forms exclusively.
-
Base: An excess of ethanolamine or an auxiliary base (Triethylamine/Pyridine) is used to scavenge the HCl byproduct.
Synthesis Workflow Diagram
Figure 1: Controlled synthesis workflow prioritizing N-acylation selectivity via temperature regulation.
PART 4: CHARACTERIZATION PROTOCOLS
To validate the identity of CAS 57728-67-3, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H-NMR) – 400 MHz, DMSO-d₆
-
Amide Proton (-NH-): A broad triplet or singlet around δ 8.5 – 8.7 ppm .
-
Aromatic Region: A characteristic AA'BB' system (two doublets) for the para-substituted benzene ring.
-
δ 7.65 ppm (d, 2H): Protons ortho to the bromine (deshielded by Br).
-
δ 7.75 ppm (d, 2H): Protons ortho to the carbonyl (deshielded by C=O).
-
-
Hydroxyl Proton (-OH): A broad singlet/triplet around δ 4.7 ppm (exchangeable with D₂O).
-
Aliphatic Chain:
-
δ 3.50 ppm (q/t, 2H): Methylene adjacent to Nitrogen (-NH-CH ₂-).
-
δ 3.30 ppm (t, 2H): Methylene adjacent to Oxygen (-CH ₂-OH).
-
Infrared Spectroscopy (FT-IR)
-
3200 – 3400 cm⁻¹: Broad stretch indicating O-H and N-H hydrogen bonding.
-
1630 – 1650 cm⁻¹: Strong Amide I band (C=O stretch).
-
1540 cm⁻¹: Amide II band (N-H bend).
-
~1070 cm⁻¹: C-O stretch (primary alcohol).
PART 5: HANDLING & STABILITY
-
Stability: Stable under standard laboratory conditions. Not hygroscopic, but prolonged exposure to moisture should be avoided to prevent hydrolysis.
-
Storage: Store at 2–8°C (ideal) or room temperature in a tightly sealed container, protected from light (brominated compounds can be light-sensitive over long periods).
-
Safety: Irritant. Standard PPE (gloves, goggles) required. Avoid inhalation of dust.
References
-
Crysdot LLC. (n.d.). 4-Bromo-N-(2-hydroxyethyl)benzamide - Product Analysis & Melting Point Data. Retrieved from
-
PubChem. (2025). Compound Summary for CAS 57728-67-3. National Library of Medicine. Retrieved from
-
ChemChart. (2025). Physicochemical Properties and Toxicity Prediction for Benzamide Derivatives. Retrieved from
-
GuideChem. (2019). Supplier and Property Database for 4-Bromo-N-(2-hydroxyethyl)benzenecarboxamide. Retrieved from
